molecular formula C12H12F2N2OS B2532916 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164529-11-6

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2532916
CAS No.: 1164529-11-6
M. Wt: 270.3
InChI Key: SRLNLLHQPQTVEB-QINSGFPZSA-N
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Description

This compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound . These types of compounds often exhibit various biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to other benzo[d]thiazol derivatives, which typically have a planar structure that enables efficient intermolecular π–π overlap .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to other benzo[d]thiazol derivatives. For example, 4-methylbenzo[d]thiazol-2-amine has a molecular weight of 168.26 and a predicted boiling point of 315.7±11.0 °C .

Scientific Research Applications

Activation and Catalysis

One area of application involves the study of Lewis acid-base pairs, where researchers investigated the potential of various N-heterocyclic carbenes (NHCs) to act as frustrated Lewis pairs (FLPs) in the activation of dihydrogen and tetrahydrofuran. This research highlights the significant role of carbene substitution patterns in achieving the desired level of "frustration" to facilitate heterolytic dihydrogen activation and ring-opening reactions, showcasing the potential of such carbenes in catalysis and synthesis (Kronig et al., 2011).

Photodynamic Therapy and Photosensitization

Another study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. The study showcases the application of such compounds in medical research, emphasizing their role in developing new therapeutic strategies (Pişkin et al., 2020).

Supramolecular Chemistry and Structural Analysis

Research into the structural properties of thioxothiazolidinone derivatives revealed their potential in forming hydrogen-bonded dimers, chains of rings, and sheets. These findings contribute to the field of supramolecular chemistry by providing insights into the design of new materials and molecular assemblies, highlighting the versatility of such compounds in forming diverse structural motifs (Delgado et al., 2005).

Antimicrobial Activity

The synthesis of fluorobenzamides containing thiazole and thiazolidine groups demonstrated promising antimicrobial activity. This study highlights the potential application of these compounds in developing new antimicrobial agents, contributing to the ongoing research in pharmaceutical chemistry aimed at combating resistant microbial strains (Desai et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division .

Mode of Action

The compound interacts with its targets, potentially disrupting the GTPase activity and dynamic assembly of FtsZ. This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway involving FtsZ, a protein that plays a crucial role in bacterial cell division. By disrupting FtsZ activity, the compound prevents the bacteria from dividing and proliferating .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death. This makes the compound potentially useful as an antibacterial agent .

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLNLLHQPQTVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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